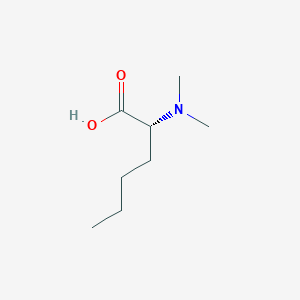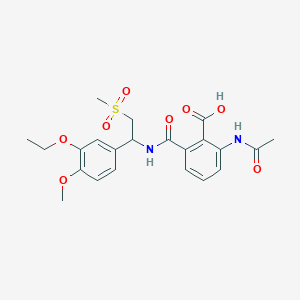
2,4,6-Trichlorobiphenyl-2',3',4',5',6'-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is a polychlorinated biphenyl (PCB) compound. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. This specific compound is a deuterated form, meaning it contains deuterium, a stable isotope of hydrogen, which is often used in scientific research for tracing and analytical purposes .
Métodos De Preparación
The synthesis of 2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the chlorination of biphenyl compounds. The reaction conditions often require a catalyst and controlled temperature to ensure selective chlorination at the desired positions. Industrial production methods may involve the use of electrophilic chlorination of biphenyl under specific conditions to achieve the desired substitution pattern .
Análisis De Reacciones Químicas
2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized by hydroxyl radicals, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation typically results in hydroxylated PCBs, while substitution can yield various halogenated biphenyls .
Aplicaciones Científicas De Investigación
2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of PCBs and their environmental impact.
Biology: Employed in studies to understand the biological effects and degradation pathways of PCBs.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of PCBs in biological systems.
Industry: Applied in the development of materials and processes that require stable isotopes for tracing and analysis
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with various molecular targets and pathways. In the atmosphere, it reacts with hydroxyl radicals to form PCB-OH adducts, which can further react with oxygen to produce peroxy radical intermediates. These intermediates can cyclize to form bicyclic radicals, leading to further reactions such as oxygen addition, nitrogen oxide addition, and benzene ring breaking .
Comparación Con Compuestos Similares
2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 can be compared with other similar compounds such as:
2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-d4: Another deuterated PCB used for similar research purposes.
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5: Differing in the position of chlorine atoms, affecting its reactivity and applications.
2,4’,5-Trichlorobiphenyl: A non-deuterated PCB with different substitution patterns, used in environmental and toxicological studies.
The uniqueness of 2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 lies in its specific chlorination pattern and the presence of deuterium, making it valuable for precise analytical and tracing studies.
Propiedades
Fórmula molecular |
C12H7Cl3 |
|---|---|
Peso molecular |
262.6 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentadeuterio-6-(2,4,6-trichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D |
Clave InChI |
MTLMVEWEYZFYTH-RALIUCGRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=C(C=C2Cl)Cl)Cl)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B12313971.png)
![6-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)pyridazin-3-amine](/img/structure/B12313973.png)

![2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B12313997.png)

![1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B12314001.png)
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride](/img/structure/B12314008.png)
![tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans](/img/structure/B12314011.png)



![4-[(Dimethylamino)methyl]-3-methoxyaniline](/img/structure/B12314047.png)


